molecular formula C9H18BrN B13810351 4-(2-Bromoethyl)-1,2-dimethylpiperidine

4-(2-Bromoethyl)-1,2-dimethylpiperidine

Cat. No.: B13810351
M. Wt: 220.15 g/mol
InChI Key: YBWVWNCRYIZHKI-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,2-dimethylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1,2-dimethylpiperidine typically involves the reaction of 1,2-dimethylpiperidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the piperidine nitrogen, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1,2-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the N-oxide .

Scientific Research Applications

4-(2-Bromoethyl)-1,2-dimethylpiperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1,2-dimethylpiperidine involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoethyl)-1,2-dimethylpiperidine is unique due to its specific reactivity profile. The bromoethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications. Its ability to undergo a wide range of chemical reactions while maintaining structural integrity sets it apart from similar compounds .

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

4-(2-bromoethyl)-1,2-dimethylpiperidine

InChI

InChI=1S/C9H18BrN/c1-8-7-9(3-5-10)4-6-11(8)2/h8-9H,3-7H2,1-2H3

InChI Key

YBWVWNCRYIZHKI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)CCBr

Origin of Product

United States

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